methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate
Overview
Description
Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate: is a chemical compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing three nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 3-cyano-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Types of Reactions:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 2-(3-carboxy-1H-1,2,4-triazol-1-yl)acetate.
Reduction: Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazoles have been introduced as an antimicrobial agent and various medicines such as fluconazole, flupoxam, and anastrozole which contain a 1,2,4-triazole group are common and well known .
Pharmacokinetics
The molecular weight of the compound is 16614 , which could potentially influence its bioavailability.
Result of Action
1,2,4-triazoles have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It’s recommended to store the compound at room temperature .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: It is used in the production of agrochemicals and materials science for developing new materials with specific properties.
Comparison with Similar Compounds
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetate: Contains a nitro group instead of a cyano group.
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate: Contains an amino group instead of a cyano group.
Uniqueness: The presence of the cyano group in methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate imparts unique chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQHEDOERHVQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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